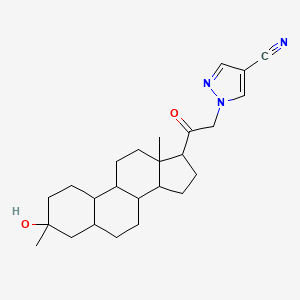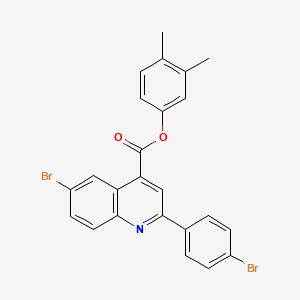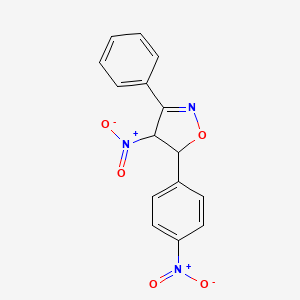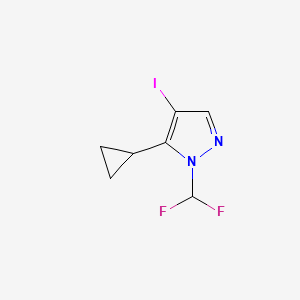
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile is an organic compound that features a nitrobenzoyl group attached to a dihydroisoquinoline ring with a carbonitrile substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile typically involves the reaction of 4-nitrobenzoyl chloride with 3,4-dihydroisoquinoline-1-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic conditions, often using catalysts like sulfuric acid or sodium ethoxide.
Major Products Formed
Reduction: 2-(4-aminobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile.
Substitution: Amide derivatives such as 2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide.
Cyclization: Fused ring systems like isoquinoline derivatives.
科学的研究の応用
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
類似化合物との比較
Similar Compounds
2-(4-nitrobenzoyl)hydrazinecarbodithioic acid derivatives: These compounds share the nitrobenzoyl group and exhibit similar biological activities.
4-nitrobenzoyl chloride derivatives: These compounds are used in similar synthetic applications and have comparable reactivity.
Uniqueness
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile is unique due to its combination of the nitrobenzoyl group with the dihydroisoquinoline ring and carbonitrile substituent. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C17H13N3O3 |
|---|---|
分子量 |
307.30 g/mol |
IUPAC名 |
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C17H13N3O3/c18-11-16-15-4-2-1-3-12(15)9-10-19(16)17(21)13-5-7-14(8-6-13)20(22)23/h1-8,16H,9-10H2 |
InChIキー |
NHVIYDVUKJKDQY-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(C2=CC=CC=C21)C#N)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide](/img/structure/B12466610.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12466612.png)

![3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12466626.png)
![(5Z)-3-cyclopropyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12466627.png)

![2-Methylpropyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12466646.png)


![3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B12466658.png)
![3-[4-(2-Amino-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B12466660.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466675.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B12466683.png)
